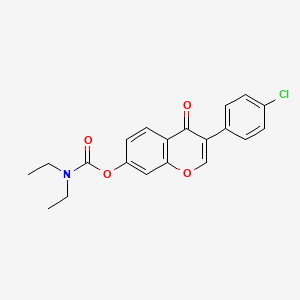

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate

Descripción

Propiedades

IUPAC Name |

[3-(4-chlorophenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4/c1-3-22(4-2)20(24)26-15-9-10-16-18(11-15)25-12-17(19(16)23)13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIFWSVGRWRURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

Attachment of the Diethylcarbamate Moiety: The final step involves the reaction of the intermediate compound with diethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mecanismo De Acción

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors to trigger or inhibit specific signaling pathways.

Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Chromene Core

Key structural analogs differ in substituent groups and positions, impacting physicochemical properties and biological interactions.

Key Observations :

Findings :

- Enzyme Inhibition : Methoxy-substituted analogs (e.g., ) show strong binding to cholinesterases (AChE/BChE), while trifluoromethyl derivatives (e.g., ) may target kinases or proteases due to enhanced electrophilicity.

- BBB Permeability : Diethylcarbamate derivatives balance lipophilicity (ClogP ~4.2) and molecular weight (<500 g/mol), complying with Lipinski’s rules for CNS drug candidates .

Physicochemical and Computational Data

Insights :

- Lipophilicity : The trifluoromethyl derivative has the highest XLogP (5.8), which may limit aqueous solubility but improve membrane penetration.

- Synthetic Accessibility : Carbamate derivatives are synthesized via nucleophilic substitution of 7-hydroxy chromenes with diethylcarbamoyl chloride, whereas benzoates require esterification .

Actividad Biológica

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate, a compound belonging to the class of coumarin derivatives, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate can be described as follows:

- Molecular Formula : C17H18ClN1O4

- Molecular Weight : 347.79 g/mol

This compound features a chromenone core with a 4-chlorophenyl substituent and a diethylcarbamate moiety, which may influence its biological activity through various mechanisms.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases. In vitro assays have demonstrated that 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate exhibits a strong ability to reduce oxidative damage in cellular models.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies conducted on both Gram-positive and Gram-negative bacteria revealed that 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate inhibits bacterial growth effectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the inhibition of cell proliferation.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in significant cell death, with an IC50 value of 20 µM after 48 hours of exposure. The mechanism was linked to the compound's ability to modulate apoptotic pathways and inhibit tumor growth in vivo.

The biological activity of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in the chromenone structure enhances its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and proteasomes.

- Gene Regulation : It has been suggested that this compound can influence gene expression related to apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate, and how are reaction conditions optimized?

- Answer : The compound is synthesized via Friedel-Crafts acylation to introduce the 4-chlorophenyl group, followed by reaction with diethylcarbamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), catalyst selection (e.g., AlCl₃), and reaction temperature to enhance regioselectivity and yield .

Q. Which analytical techniques are pivotal for confirming the structural integrity of this compound?

- Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while ¹H and ¹³C NMR confirm substituent positions and stereochemistry. X-ray crystallography provides definitive 3D conformational data, as demonstrated in structurally related chromene derivatives .

Q. What are the standard protocols for evaluating the compound's solubility and stability in biological assays?

- Answer : Solubility is assessed in DMSO/PBS mixtures using UV-Vis spectroscopy, while stability under physiological conditions (pH 7.4, 37°C) is monitored via HPLC over 24–72 hours. Accelerated degradation studies under acidic/alkaline conditions identify vulnerable functional groups (e.g., carbamate hydrolysis) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the carbamate group and enzyme active sites. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity. Molecular dynamics simulations assess binding stability over time .

Q. What strategies elucidate the structure-activity relationship (SAR) of the diethylcarbamate moiety?

- Answer : SAR studies involve synthesizing analogs with modified carbamate groups (e.g., dimethyl, diisopropyl) and testing in enzymatic assays (e.g., IC₅₀ determination). Quantitative SAR (QSAR) models use descriptors like logP and steric bulk to predict activity trends, guiding rational design .

Q. How do crystallographic data enhance understanding of molecular interactions?

- Answer : X-ray structures reveal hydrogen bonds between the carbamate oxygen and catalytic residues (e.g., serine in hydrolases) and π-π stacking of the chlorophenyl ring with aromatic residues. These insights inform co-crystallization studies with target proteins for binding site mapping .

Q. What methodologies resolve contradictions in reported biological efficacies across studies?

- Answer : Reproducing assays under standardized conditions (e.g., consistent cell lines, passage numbers) minimizes variability. Orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. functional assays) validate results. Meta-analyses account for variables like compound purity and assay sensitivity .

Q. How can reaction engineering improve scalability for derivative synthesis?

- Answer : Continuous flow chemistry reduces reaction times and improves yield consistency. Automated reactors optimize parameters (e.g., residence time, temperature) for multi-step syntheses, while membrane separation technologies enhance purification efficiency .

Key Methodological Considerations

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis and assay conditions.

- Data Analysis : Apply multivariate statistics (e.g., PCA) to disentangle confounding variables in biological data.

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 3-(4-methoxyphenyl) analogs) to isolate the 4-chlorophenyl group's contribution to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.